molecular formula C26H23NSi B14364041 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine CAS No. 90235-47-5

1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine

Cat. No.: B14364041
CAS No.: 90235-47-5
M. Wt: 377.6 g/mol
InChI Key: PXJBQZLGEXWTRB-UHFFFAOYSA-N
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Description

1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine is a chemical compound known for its unique structure and properties It features a pyrrolidine ring attached to a buta-1,3-diyn-1-yl chain, which is further substituted with a triphenylsilyl group

Preparation Methods

The synthesis of 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine typically involves the coupling of a pyrrolidine derivative with a buta-1,3-diyn-1-yl intermediate. One common method includes the use of organometallic reagents such as aryllithium or Grignard reagents to facilitate the coupling reaction . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organometallic chemistry and careful control of reaction conditions are crucial for scaling up the production.

Chemical Reactions Analysis

1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The triphenylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce a variety of functional groups into the molecule.

Scientific Research Applications

1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biology and Medicine:

Mechanism of Action

The mechanism by which 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine exerts its effects is primarily related to its ability to participate in various chemical reactions. The presence of the triphenylsilyl group and the buta-1,3-diyn-1-yl chain allows for extensive conjugation and electron delocalization, which can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Properties

CAS No.

90235-47-5

Molecular Formula

C26H23NSi

Molecular Weight

377.6 g/mol

IUPAC Name

triphenyl(4-pyrrolidin-1-ylbuta-1,3-diynyl)silane

InChI

InChI=1S/C26H23NSi/c1-4-14-24(15-5-1)28(25-16-6-2-7-17-25,26-18-8-3-9-19-26)23-13-12-22-27-20-10-11-21-27/h1-9,14-19H,10-11,20-21H2

InChI Key

PXJBQZLGEXWTRB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C#CC#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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